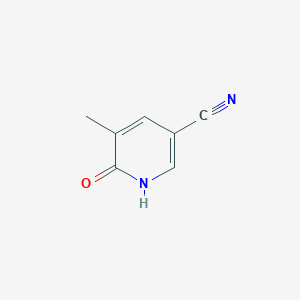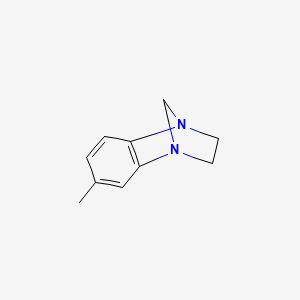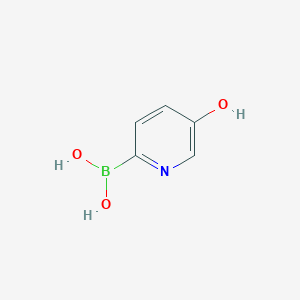
(R)-1-(2,3-Dihydro-1H-inden-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of indanones It is characterized by the presence of an indane ring system fused to a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Oxidation: The indene is then oxidized to form the corresponding indanone. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Chiral Resolution: The racemic mixture of the indanone is subjected to chiral resolution to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone may involve large-scale oxidation processes and advanced chiral resolution techniques to ensure high yield and purity. Continuous flow reactors and automated chromatography systems are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, or other nucleophiles.
Major Products
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted indanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Indanone: A structurally similar compound with a ketone group attached to an indane ring.
2,3-Dihydro-1H-indene: The precursor to ®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone.
Indane: The parent hydrocarbon structure without the ketone group.
Uniqueness
®-1-(2,3-Dihydro-1H-inden-1-yl)ethanone is unique due to its chiral nature and the presence of both an indane ring and a ketone group. This combination of features makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H12O |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-[(1R)-2,3-dihydro-1H-inden-1-yl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
ZDDDIYOBAOJYAZ-JTQLQIEISA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CCC2=CC=CC=C12 |
Kanonische SMILES |
CC(=O)C1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)




![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)




![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11922284.png)

![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)

